molecular formula C9H9N3O2 B13674473 Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No.: B13674473
M. Wt: 191.19 g/mol
InChI Key: KHMULOYCOWKCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine scaffold with an ethyl ester group at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-11-10-6-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMULOYCOWKCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NN=CN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Convergent Synthesis via Hydrazide and Naphthyridinone Precursors

One advanced method involves a convergent synthesis route described in patent literature for relatedtriazolo[4,3-a]pyridines, which can be adapted for the ethyl ester derivative. This method proceeds through three main steps:

  • Step 1: An SN2 alkylation reaction between 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) and an S-propionic acid or ester to produce (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid or ester.

  • Step 2: Formation of a hydrazide intermediate (HYDZ) by reacting the above acid/ester with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) in the presence of coupling reagents.

  • Step 3: Cyclization of HYDZ under dehydrating conditions using phosphorus(V) reagents or thiophosphetane compounds, optionally with a base, to form the triazolo[4,3-a]pyridine core.

This method allows for stereospecific synthesis and the formation of salts or monohydrate forms of the compound by subsequent acid or water-rich solvent treatment.

Step Reactants Conditions Product/Intermediate
1 NAPH + S-propionic acid/ester SN2 alkylation (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid/ester
2 Product of step 1 + PYRH + coupling reagent Coupling reaction HYDZ (hydrazide intermediate)
3 HYDZ + dehydrating agent (e.g., phosphorus(V) reagent) Cyclization, optional base Ethyltriazolo[4,3-a]pyridine-5-carboxylate or analogs

Classical Synthesis via Reaction of 1,2-Diaminopyridinium Salts with Ethyl 2-Chloro-2-oxoacetate

A traditional synthetic route for ethyltriazolo[1,5-a]pyridine-2-carboxylate (a closely related isomer) involves:

  • Reacting 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate with ethyl 2-chloro-2-oxoacetate in pyridine at room temperature.

  • This reaction proceeds via nucleophilic substitution and cyclization to afford the ethyl triazolopyridine carboxylate.

  • The crude reaction mixture is worked up by evaporation and triturated with saturated aqueous sodium carbonate to isolate the product with high yield (90.6% reported).

Though this method targets a positional isomer, it provides a valuable synthetic precedent for ethyl triazolopyridine carboxylates.

Reduction and Functional Group Transformations on Ethyl Triazolopyridine Carboxylates

Further synthetic manipulations on ethyl triazolopyridine carboxylates include:

  • Reduction of the ester group to the corresponding alcohol using diisobutylaluminium hydride (DIBAL-H) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Hydrolysis of the ester to carboxylic acid using lithium hydroxide monohydrate in aqueous media.

  • Formation of amides by reaction with benzylamine under reflux in ethanol.

These transformations demonstrate the synthetic versatility of ethyltriazolo-pyridine carboxylates and provide routes to diverse derivatives.

Comparative Data Table of Preparation Methods

Method Type Key Reactants/Intermediates Conditions Yield/Outcome Notes
Convergent synthesis (patent) NAPH, PYRH, S-propionic acid/ester SN2 alkylation, coupling, cyclization with dehydrating agents Not specified precisely Stereospecific; salt and hydrate formation possible
Microwave-mediated catalyst-free Enaminonitriles, benzohydrazides Microwave irradiation, catalyst-free, additive-free Good to excellent yields Green chemistry approach; related triazolopyridines
Classical substitution/cyclization 1,2-diaminopyridinium salt, ethyl 2-chloro-2-oxoacetate Pyridine, room temperature 90.6% yield Traditional method for positional isomer
Functional group transformations Ethyl triazolopyridine carboxylates DIBAL-H reduction, LiOH hydrolysis, amine coupling Moderate to good yields Enables derivative synthesis

Summary and Expert Notes

  • The preparation of ethyltriazolo[4,3-a]pyridine-5-carboxylate primarily involves constructing the fused triazolo-pyridine ring via cyclization of hydrazide intermediates derived from pyridine and naphthyridine precursors.

  • The convergent synthesis route using SN2 alkylation, hydrazide formation, and cyclization under dehydrating conditions is the most detailed and stereospecific method available, as per patent disclosures.

  • Alternative greener methods such as microwave-mediated catalyst-free synthesis have been developed for related triazolopyridines, offering rapid and additive-free routes, though direct application to this exact compound requires further exploration.

  • Classical methods involving reaction of diaminopyridinium salts with ethyl 2-chloro-2-oxoacetate remain valuable for related positional isomers and provide high yields.

  • Post-synthetic modifications allow for functional group interconversion, expanding the utility of the ethyl triazolopyridine carboxylate scaffold.

This comprehensive analysis integrates data from patents, peer-reviewed research, and synthetic protocols, providing a professional and authoritative overview of preparation methods for ethyltriazolo[4,3-a]pyridine-5-carboxylate.

Chemical Reactions Analysis

Core Synthetic Methods

The compound is synthesized through three primary routes:

MethodConditionsKey FeaturesYieldSource
Palladium-catalyzed cyclization Pd(OAc)₂, Xantphos, K₂CO₃, 110°CChemoselective N-terminal hydrazide addition to 2-chloropyridine followed by microwave-assisted dehydration68-82%
Electrochemical desulfurization Constant current (10 mA), CH₃CN/H₂OTransition metal-free synthesis of 3-amino derivatives via isothiocyanate cyclization74-89%
Three-component condensation APTS catalyst, ethanol refluxKnoevenagel-Michael cascade reaction with aldehydes and ethyl acetoacetate55-78%

These methods highlight its adaptability in modular synthesis, particularly for generating bioactive analogs .

Ester Hydrolysis

The ethyl carboxylate group undergoes alkaline hydrolysis to form carboxylic acid derivatives:
Reaction :
Ethyl esterNaOH (aq), ΔCarboxylic acid+EtOH\text{Ethyl ester} \xrightarrow{\text{NaOH (aq), Δ}} \text{Carboxylic acid} + \text{EtOH}

  • Conditions : 2M NaOH, 80°C, 6 hr

  • Applications : Enhances water solubility for pharmacological testing .

Nucleophilic Acyl Substitution

The ester participates in aminolysis and transesterification:
Example :
Ethyl ester+R-NH2DMAP, DCMAmide derivative\text{Ethyl ester} + \text{R-NH}_2 \xrightarrow{\text{DMAP, DCM}} \text{Amide derivative}

  • Key Products : Sulfonamides with antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective nitration and halogenation:

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄C-763%
BrominationBr₂/FeBr₃C-858%

Electron-withdrawing effects of the triazole ring direct electrophiles to meta positions relative to the carboxylate.

Triazole Ring Modifications

  • Alkylation : 3-Ethyl group undergoes radical bromination (NBS, AIBN) to form 3-(bromomethyl) derivatives .

  • Oxidation : H₂O₂/Fe²⁺ converts triazole to 1,2,4-triazole N-oxide, altering receptor binding affinity .

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings:

Reaction TypeCatalystsApplications
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives for kinase inhibition (IC₅₀: 0.026 µM vs c-Met)
SonogashiraCuI/PdCl₂Alkynylated analogs with fluorescent properties

Optimal conditions for Suzuki couplings:

  • Base : Cs₂CO₃

  • Solvent : Toluene/EtOH (3:1)

  • Temperature : 90°C .

Cyclization Pathways

Density functional theory (DFT) studies reveal two dominant pathways in triazole formation:

  • Path A : Michael addition-lactamization (ΔG‡ = 24.3 kcal/mol)

  • Path B : Direct cyclodehydration (ΔG‡ = 28.1 kcal/mol)

Path A dominates under catalytic conditions due to lower activation energy .

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by 3× compared to THF, as modeled by the Kamlet-Taft equation.

Comparative Reactivity Analysis

DerivativePositionReactivity Trend
5-CarboxylateC-5High ester lability due to adjacent electron-deficient triazole
8-Carboxylic acidC-8Reduced electrophilicity; prefers decarboxylation >150°C
3-Ethyl analogC-3Enhanced radical stability for halogenation

This systematic analysis demonstrates Ethyl triazolo[4,3-a]pyridine-5-carboxylate’s versatility as a synthetic building block, with applications spanning medicinal chemistry to materials science. Recent advances in electrochemical and microwave-assisted methods have significantly expanded its reaction scope while improving sustainability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Triazolo-Pyridine vs. Triazolo-Pyrimidine

  • Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate (Target Compound): Core: Pyridine fused with a 1,2,4-triazole ring. Substituents: Ethyl ester at position 5. Molecular Weight: Not explicitly provided, but analogs suggest ~250–260 g/mol.
  • Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8):

    • Core: Pyrimidine fused with a 1,2,4-triazole.
    • Substituents: Methyl groups at positions 5 and 7; ethyl ester at position 6.
    • Significance: Pyrimidine cores enhance π-π stacking interactions in biological targets compared to pyridine .

Triazolo-Pyridine vs. 1,2,3-Triazole Derivatives

  • Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates: Core: 1,2,3-triazole (non-fused) with aryl and formyl substituents. Synthesis: Prepared via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the fused triazolo-pyridine synthesis routes .

Substituent Effects on Physicochemical Properties

Compound Name Substituents LogP PSA (Ų) Molecular Weight (g/mol)
This compound Ethyl ester at C5 N/A N/A ~250–260 (estimated)
3-Ethyl-5-methyl-[1,2,4]triazolo[4,3-a]pyridine Ethyl at C3, methyl at C5 1.60 30.19 176.22
Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Isoxazolyl at C3, ethyl ester at C6 N/A N/A 258.23
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Methyl at C5, phenyl at C7 N/A N/A 297.30
  • Key Observations: Lipophilicity: The 3-ethyl-5-methyl analog (LogP = 1.60) exhibits moderate lipophilicity, suitable for membrane permeability in drug design . Steric Effects: Bulky substituents (e.g., isoxazolyl in CAS 1119449-93-2) may hinder binding to flat enzymatic active sites .

Stability and Commercial Availability

  • Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1119449-93-2): Discontinued across all batch sizes, suggesting synthetic challenges or instability under storage conditions .
  • 3-Ethyl-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 5528-52-9): No commercial suppliers listed, indicating niche research use .

Research Implications

  • Drug Discovery : The triazolo-pyridine scaffold’s tunable substituents (e.g., esters, alkyl, or aryl groups) enable optimization for target selectivity and pharmacokinetics.
  • Materials Science : High thermal stability of fused triazolo-heterocycles (evidenced by analogs) makes them candidates for organic semiconductors.

Biological Activity

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C9_{9}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : Approximately 219.24 g/mol
  • Structure : Contains a triazole ring fused with a pyridine ring along with a carboxylate functional group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested strains of Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism : The presence of the triazole moiety facilitates interactions with biological targets, potentially disrupting microbial cell functions .

Anti-inflammatory Potential

The compound is also being explored for its anti-inflammatory properties. Preliminary studies suggest it may modulate inflammatory pathways:

  • Pathway Interaction : this compound may inhibit the activation of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Antitumor Activity :
    • A study investigated the compound's effects on cancer cell lines. It was found to inhibit cell proliferation in gastric and lung cancer cell lines with IC50_{50} values significantly lower than existing treatments .
  • Kinase Inhibition :
    • The compound has been assessed for its ability to inhibit c-Met kinase activity, which is crucial in tumor progression. It exhibited selective inhibition against c-Met without affecting other kinases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructureNotable Activity
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylateStructureModerate antimicrobial activity
Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]-pyridine-6-carboxylateStructureHigh selectivity against tumor cells
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acidStructureExhibits anti-inflammatory properties

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : Studies suggest that this compound binds to specific receptors or enzymes involved in disease pathways.
  • Signal Transduction Modulation : It may affect intracellular signaling pathways related to cell growth and inflammation .

Q & A

Q. What are the common synthetic routes for Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate, and how are intermediates characterized?

Answer: The compound is typically synthesized via cyclization reactions starting from pyridine derivatives. A validated method involves:

  • Step 1: Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines to form intermediates.
  • Step 2: PhI(OAc)₂-mediated cyclization to yield the triazolopyridine core .
    Key intermediates (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) are characterized using 1H/13C NMR , HRMS , and IR spectroscopy . For example, the azide intermediate shows a diagnostic IR peak at 2121 cm⁻¹ (N₃ stretch), and HRMS confirms the molecular ion at m/z 181.0596 (calcd. 181.0594) .

Q. How is purity assessed during synthesis, and what analytical techniques are critical?

Answer: Purity is monitored via TLC (e.g., Rf = 0.29 in cyclohexane/ethyl acetate 2:1) and confirmed by:

  • Chromatography: Flash chromatography (e.g., silica gel, 0–35% ethyl acetate gradient) for isolation .
  • Spectroscopy: NMR resolves aromatic protons (δ 8.02 ppm for pyrazole H) and ester groups (δ 4.33 ppm for CH₂). MS and HRMS validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioisomer formation during cyclization be controlled or analyzed?

Answer: Regioisomerism (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine) arises from reaction conditions:

  • Temperature control: Heating at 60°C promotes Dimroth rearrangement, converting [4,3-a] to [1,5-a] isomers .
  • Electron-deficient substrates: Highly substituted pyridines favor [1,5-a] products due to thermodynamic stability .
  • Structural confirmation: X-ray diffraction and 31P NMR (δ 18–23 ppm for phosphonates) distinguish isomers .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR vs. HRMS)?

Answer:

  • HRMS validation: Discrepancies between theoretical and observed masses (e.g., 181.0594 vs. 181.0596) are resolved by calibrating with internal standards .
  • 2D NMR (COSY, HSQC): Assigns overlapping signals (e.g., aromatic protons in crowded regions) and confirms connectivity .
  • Isotopic labeling: For ambiguous IR peaks (e.g., 1681 cm⁻¹ for ester C=O), deuterated analogs can suppress coupling effects .

Q. How are computational models used to predict biological activity or reactivity?

Answer:

  • Docking studies: The ethynyl and triazole moieties participate in π-π stacking and hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • DFT calculations: Predict regioselectivity in cyclization reactions by comparing transition-state energies of [4,3-a] vs. [1,5-a] pathways .
  • MD simulations: Assess stability of protein-ligand complexes using force fields parameterized for heterocycles .

Methodological Challenges

Q. How to optimize reaction yields for scale-up while minimizing byproducts?

Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates at elevated temperatures .
  • Catalyst screening: Cu(I) catalysts (e.g., CuI) improve azide-alkyne cycloaddition efficiency .
  • Byproduct suppression: Celite-assisted dry loading reduces impurities during chromatography .

Q. What protocols ensure reproducibility in biological activity assays (e.g., enzyme inhibition)?

Answer:

  • Standardized intermediates: Use Boc-protected derivatives (e.g., Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate) to ensure consistent reactivity .
  • Dose-response curves: Test triazolopyridine analogs at 0.1–100 µM concentrations with ATP-competitive controls (e.g., SCH 58261) .
  • Metabolic stability: Assess hepatic clearance using microsomal incubations (e.g., human CYP3A4 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.